molecular formula C5H10ClNO B2476653 3-Ethenylazetidin-3-ol;hydrochloride CAS No. 2413904-76-2

3-Ethenylazetidin-3-ol;hydrochloride

Cat. No.: B2476653
CAS No.: 2413904-76-2
M. Wt: 135.59
InChI Key: SBFXOHASBHXRMI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethenylazetidin-3-ol;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of azetidin-3-ol, which can be derived from azetidin-2-one through a series of chemical reactions.

    Vinylation: The azetidin-3-ol is then subjected to a vinylation reaction to introduce the ethenyl group. This step often involves the use of vinyl halides and a suitable base.

    Hydrochloride Formation: Finally, the vinylated product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

3-Ethenylazetidin-3-ol;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The ethenyl group and the nitrogen atom in the azetidine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as alkyl halides, acyl halides, and other electrophiles can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted azetidines.

Scientific Research Applications

3-Ethenylazetidin-3-ol;hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound can be used in the study of biological processes and as a potential ligand in biochemical assays.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Azetidin-3-ol;hydrochloride: A non-vinylated analog with similar structural features but different reactivity and applications.

    3-Ethylazetidin-3-ol;hydrochloride: Another analog with an ethyl group instead of an ethenyl group, leading to different chemical and biological properties.

Uniqueness

3-Ethenylazetidin-3-ol;hydrochloride is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other azetidine derivatives and makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-ethenylazetidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.ClH/c1-2-5(7)3-6-4-5;/h2,6-7H,1,3-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRJKGPBNZUGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1(CNC1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2413904-76-2
Record name 3-ethenylazetidin-3-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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